molecular formula C9H10FNO B1532802 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 61382-42-1

7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1532802
CAS No.: 61382-42-1
M. Wt: 167.18 g/mol
InChI Key: UVWNORIHOSLHIO-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 61382-42-1 . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Herbicidal Activity

The compound and its derivatives have been studied for their herbicidal properties, particularly as inhibitors of protoporphyrinogen oxidase (protox), a key enzyme in plant chlorophyll synthesis. This mechanism underlies the herbicidal activity of compounds like flumioxazin, which is derived from 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine. Research has demonstrated that certain derivatives exhibit significant herbicidal effectiveness against a variety of weeds, with selectivity towards crops like cotton and maize when applied at the pre-emergent stage, suggesting potential for agricultural applications (Huang et al., 2005).

Antibacterial Properties

Derivatives of this compound have shown promising antibacterial activities. For instance, compounds synthesized as analogues demonstrated potent activity against both Gram-positive and Gram-negative pathogens, indicating their potential as synthetic antibacterial agents. The efficacy of these compounds against resistant strains of bacteria emphasizes their significance in developing new therapeutic agents (Hayakawa et al., 1984).

Synthesis and Chemical Properties

Research into the synthesis of derivatives has led to methodologies that enhance the chemical properties of these compounds for various applications. Studies have explored regioselective fluorination techniques to produce fluorinated derivatives, enhancing their potential in medicinal chemistry due to the impact of fluorination on biological activity and stability (Mirallai et al., 2019). Additionally, synthesis approaches have been developed to create derivatives with improved solubility and photostability, suitable for biological applications like imaging and diagnostics (Frade et al., 2006).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P264, P270, P301+P312, and P330 , which involve washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .

Properties

IUPAC Name

7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWNORIHOSLHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737623
Record name 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-42-1
Record name 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (I-22, 1 g, 5.98 mmol) in THF (25 mL) at 0° C. was added 3M CH3MgBr (8 mL, 24 mmol). After additon, the cooling bath was removed and the mixture was heated to 65° C. for 4 h. The reaction mixture was quenched with acetic acid (10 mL) at 0° C. and NaBH4 (568 mg, 15 mmol) was added to the solution. The resulting solution was stirred at rt for overnight. Subsequently, 3N aqueous NaOH solution was cautiously added until pH value of the mixture was adjusted to 10.0. The basic solution was extracted with ethyl acetate (2×30 mL). The combined organic layers were washed with water, brine, dried over Na2SO4 and the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography over neutral alumina (petroleum ether/EtOAc, 0-15% EtOAc) to afford 135 mg (14%) of 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (I-23) as a brown oil. 1H NMR (400 MHz, DMSO) δ 6.45-6.55 (m, 3H), 4.16-4.19 (m, 1H), 3.73-3.77 (m, 1H), 3.44-3.51 (m, 2H), 1.17 (d, J=6.34 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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